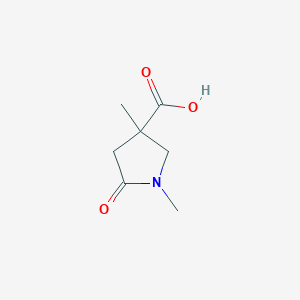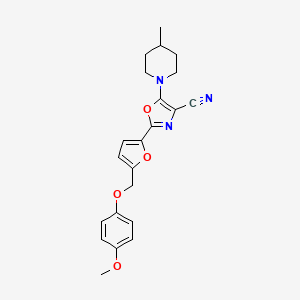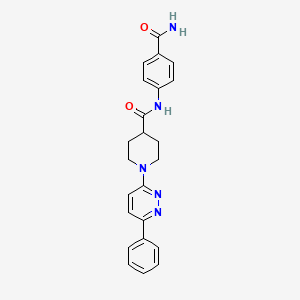
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide, also known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience research. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel pore and blocking the flow of calcium ions. This results in the inhibition of the NMDA receptor-mediated synaptic plasticity and the downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the induction of long-term depression (LTD), and the modulation of synaptic transmission. N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has also been shown to have analgesic effects in animal models of pain and to reduce the symptoms of addiction in animal models of drug abuse.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide in lab experiments is its specificity and selectivity for the NMDA receptor. N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide allows researchers to selectively block the NMDA receptor-mediated synaptic plasticity without affecting other glutamate receptors. However, one limitation of using N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is its potential toxicity and off-target effects, which can lead to false interpretations of the results.
Zukünftige Richtungen
There are several future directions for the research on N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide and the NMDA receptor. One direction is to investigate the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more selective and potent NMDA receptor antagonists that can be used as potential therapeutic agents for various neurological disorders. Additionally, the use of N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide in combination with other drugs or therapies may provide new insights into the complex mechanisms underlying synaptic plasticity and brain function.
Synthesemethoden
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the pyridazine ring and the piperidine ring, followed by the introduction of the carbamoyl and carboxamide groups. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has been extensively used as a research tool to investigate the role of the NMDA receptor in various physiological and pathological conditions. N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has been shown to block the NMDA receptor-mediated synaptic plasticity, which is essential for learning and memory processes. N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has also been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c24-22(29)17-6-8-19(9-7-17)25-23(30)18-12-14-28(15-13-18)21-11-10-20(26-27-21)16-4-2-1-3-5-16/h1-11,18H,12-15H2,(H2,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWNFOCZFXZEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

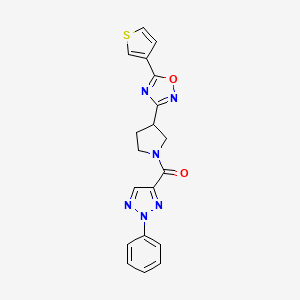
![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)
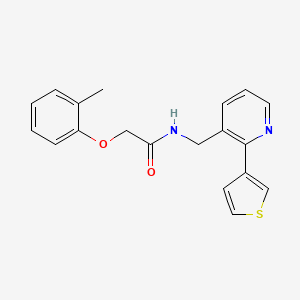
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B2794816.png)


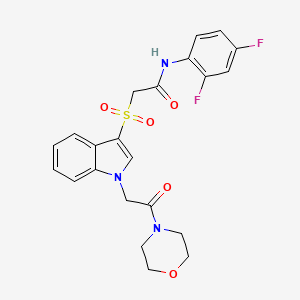

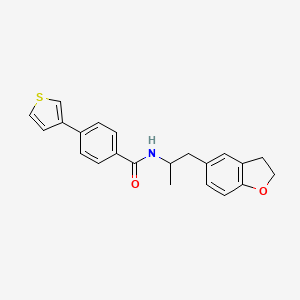
![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)
